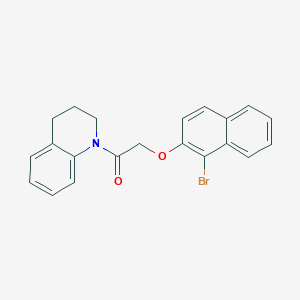![molecular formula C17H13FN2O3S2 B324639 N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B324639.png)
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a sulfonyl group, and a fluoroaniline moiety, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 4-fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.
Formation of sulfonyl chloride: The 4-fluoroaniline is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with thiophene carboxamide: The sulfonyl chloride is then coupled with 2-thiophenecarboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoroaniline and sulfonyl groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
Uniqueness
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is unique due to the presence of the fluoroaniline moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C17H13FN2O3S2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H13FN2O3S2/c18-12-3-5-14(6-4-12)20-25(22,23)15-9-7-13(8-10-15)19-17(21)16-2-1-11-24-16/h1-11,20H,(H,19,21) |
Clé InChI |
PKGPOASHSQGTDO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B324557.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B324559.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![methyl N-[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamate](/img/structure/B324564.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![2-phenoxy-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B324568.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324569.png)
![1-{[(1E)-1-(biphenyl-4-yl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324571.png)
![4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324572.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324574.png)

![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}-4-methylpiperidine](/img/structure/B324579.png)
![Methyl 4-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B324580.png)
